Intrinsic Potency on Human mPGES-1: MF63 vs. PF-9184
MF63 inhibits recombinant human mPGES-1 with an IC₅₀ of 1.3 nM, representing a >12-fold higher potency compared to PF-9184, another widely used selective mPGES-1 inhibitor which exhibits an IC₅₀ of 16.5 ± 3.8 nM on the same enzyme [1]. This difference is intrinsic to the enzyme-inhibitor interaction and is independent of cellular context.
| Evidence Dimension | Inhibitory potency on recombinant human mPGES-1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 1.3 nM |
| Comparator Or Baseline | PF-9184: IC₅₀ = 16.5 ± 3.8 nM |
| Quantified Difference | 12.7-fold greater potency |
| Conditions | Recombinant human mPGES-1 enzyme assay; isolated enzyme system |
Why This Matters
Higher intrinsic potency reduces the amount of compound required per experiment, which directly lowers procurement costs for large-scale or longitudinal studies and minimizes potential off-target effects due to lower working concentrations.
- [1] Xu D, et al. J Pharmacol Exp Ther. 2008 Sep;326(3):754-63 (MF63 data); Mbalaviele G, et al. Biochem Pharmacol. 2010 May 15;79(10):1445-54 (PF-9184 data). View Source
